5-Sulfoisophthalic acid

Description

Properties

IUPAC Name |

5-sulfobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARJPEPCULYFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045064 | |

| Record name | 5-Sulfobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22326-31-4, 46728-71-6 | |

| Record name | Sulfoisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfoisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022326314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046728716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Sulfobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-SULFOISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826FR8A3IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

258 °C | |

| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Sulfoisophthalic Acid: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Sulfoisophthalic acid, a versatile chemical compound with significant applications in various scientific and industrial fields, including as a potential building block in drug development. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies.

Chemical Structure and Properties

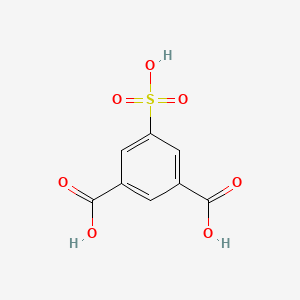

This compound, systematically named 5-sulfobenzene-1,3-dicarboxylic acid, is an aromatic compound characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a sulfonic acid group at position 5.[1] The presence of both carboxylic acid and sulfonic acid functionalities imparts unique properties to the molecule, including high water solubility and acidity.[1]

The chemical structure of this compound is presented below:

Chemical Formula: C₈H₆O₇S[1]

Molecular Weight: 246.19 g/mol [1]

Synonyms: 5-SIPA, 5-Sulfo-1,3-benzenedicarboxylic acid[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | >197 °C[2] |

| Boiling Point | 359.19 °C (rough estimate)[3] |

| Density | 1.8097 g/cm³ (rough estimate)[3] |

| Water Solubility (25 °C) | >100 g/100 g[1][2] |

| pKa (Sulfonic acid group) | -1.37 ± 0.30 (Predicted)[1][3] |

| pKa (Carboxylic acid groups) | pKa1 ≈ 2.8, pKa2 ≈ 4.1[1] |

Spectroscopic Data and Interpretation

Detailed spectral analysis is crucial for the confirmation of the chemical structure and purity of this compound. Below is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O) is expected to show three signals corresponding to the aromatic protons. Due to the substitution pattern, the protons at positions 2, 4, and 6 are chemically non-equivalent. The proton at position 2, situated between two electron-withdrawing carboxylic acid groups, would likely appear as a singlet at the most downfield position. The protons at positions 4 and 6, being adjacent to a carboxylic acid and a sulfonic acid group, would appear as distinct signals, likely as doublets or multiplets depending on the coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule, as they are all in unique chemical environments. The two carboxylic acid carbons would appear at the most downfield region (typically 160-185 ppm). The six aromatic carbons would show signals in the aromatic region (typically 120-150 ppm), with the carbon attached to the sulfonic acid group being significantly shifted.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid groups in the region of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid groups around 1700-1730 cm⁻¹.

-

S=O stretching vibrations from the sulfonic acid group, typically appearing as strong bands in the 1000-1080 cm⁻¹ and 1150-1260 cm⁻¹ regions.

-

C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

An S-O stretch from the sulfonic acid group around 650-700 cm⁻¹.

Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the deprotonated molecule [M-H]⁻ at m/z 245 or the protonated molecule [M+H]⁺ at m/z 247 would be observed. Fragmentation patterns would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and sulfur trioxide (SO₃).

Experimental Protocols

Synthesis of this compound via Sulfonation of Isophthalic Acid

This protocol describes the synthesis of this compound by the sulfonation of isophthalic acid using oleum.[4]

Materials:

-

Isophthalic acid

-

30% Oleum (fuming sulfuric acid)

-

Deionized water

-

Acetic acid (for purification)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a temperature controller, carefully add isophthalic acid to 30% oleum.

-

Heat the reaction mixture to a temperature between 190-220 °C.[4]

-

Maintain this temperature for approximately 6 hours to ensure the completion of the sulfonation reaction.[4]

-

After the reaction is complete, cool the mixture to approximately 165 °C.[4]

-

In a separate vessel, cool deionized water to 5 °C.

-

Carefully and slowly quench the hot reaction mixture into the cold water, ensuring the temperature of the aqueous solution does not exceed 120 °C.[4]

-

Heat the resulting aqueous solution to reflux.

-

Slowly cool the solution to 55 °C and hold at this temperature for 2 hours to facilitate crystallization.[4]

-

Further cool the mixture to 25 °C to maximize the precipitation of the crude this compound.[4]

-

Isolate the crude product by filtration.

-

Wash the filter cake with acetic acid at 20-25 °C to remove residual sulfuric acid and other impurities.[4]

-

Dry the purified this compound in a vacuum oven at 90-130 °C.[4]

Analytical Methodologies

A reverse-phase HPLC method can be employed to determine the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions (Typical):

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to ensure the separation of the main peak from any impurities.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

The purity of this compound can be determined by a neutralization titration with a standardized base.

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 N) until the endpoint is reached (a persistent pink color).

-

The purity can be calculated based on the volume of titrant used, its concentration, and the initial weight of the sample, taking into account that this compound has three acidic protons.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable compound with a well-defined chemical structure and distinct physicochemical properties. The experimental protocols for its synthesis and analysis are established, allowing for the production and characterization of high-purity material. This technical guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively work with and utilize this compound in their research and development endeavors.

References

- 1. Separation of Sodium 5-sulfoisophthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound monosodium salt(6362-79-4) 13C NMR [m.chemicalbook.com]

- 4. Monosodium 5-sulfoisophthalate | C8H5NaO7S | CID 23670844 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Sulfoisophthalic Acid: A Comprehensive Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the nomenclature, properties, and synthesis of 5-Sulfoisophthalic Acid.

This technical guide provides a detailed overview of this compound, a chemical compound utilized in various industrial and research applications. This document outlines its official IUPAC name, common synonyms, key chemical and physical properties, and established experimental protocols for its synthesis.

Nomenclature: IUPAC Name and Synonyms

The compound commonly referred to as this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several other names and identifiers, which are frequently encountered in commercial and scientific literature.

The IUPAC name for this compound is 3,5-dicarboxybenzenesulfonic acid .

It is important to note that this compound is frequently used and sold as its monosodium salt. The IUPAC name for the monosodium salt is sodium 3,5-dicarboxybenzenesulfonate .[1]

A variety of synonyms are used to identify this compound and its common salt forms. These include:

-

5-Sulfo-1,3-benzenedicarboxylic acid[1]

-

3,5-Dicarboxybenzensulfonic acid sodium salt[2]

-

5-Sodiosulfoisophthalic acid[3]

-

Sodium 5-sulfoisophthalate[3]

-

Sodium hydrogen-5-sulphoisophthalate[1]

-

This compound Monosodium Salt[1]

-

Na-SIPA[5]

Quantitative Data

The physical and chemical properties of this compound and its monosodium salt are summarized in the table below for easy reference and comparison. These properties are critical for its handling, application, and integration into various chemical processes.

| Property | Value (Monosodium Salt) |

| Molecular Formula | C₈H₅NaO₇S[4] |

| Molecular Weight | 268.18 g/mol [1] |

| CAS Number | 6362-79-4[2][3][4] |

| Appearance | White powder/solid[2] |

| Melting Point | 373 - 375 °C[2] |

| pH | 1.1 (30%)[2] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 7[1] |

| Rotatable Bond Count | 3[1] |

| Topological Polar Surface Area | 140 Ų[1] |

Experimental Protocols

The synthesis of this compound and its subsequent conversion to the monosodium salt are well-documented processes. The following protocols are based on established methodologies.

Synthesis of this compound

A common method for the preparation of this compound involves the sulfonation of isophthalic acid.

-

Reaction: Isophthalic acid is reacted with fuming sulfuric acid (oleum).[6][7]

-

Temperature: The reaction is typically carried out at a temperature range of 150-200°C.[7]

-

Duration: The reaction is allowed to proceed for 5-10 hours.[7]

-

Work-up: The reaction mixture is then cooled and quenched with water. The crude product can be isolated by filtration.[6]

Purification of this compound

Purification of the crude this compound can be achieved through washing with acetic acid to remove impurities such as residual sulfuric acid.[6]

Preparation of this compound Monosodium Salt

The monosodium salt is typically prepared by neutralizing the synthesized this compound.

-

Neutralization: The sulfonated product is cooled to 100-130°C and then neutralized by the addition of an alkali, such as sodium hydroxide.[7][8]

-

Isolation: The resulting monosodium salt is isolated through centrifugation.[7]

-

Purification: The isolated solid is then washed with water and centrifuged again to remove any remaining impurities. The product is subsequently hot-melted, refined, and dried.[7]

Process Visualization

The following diagrams illustrate the key processes involved in the synthesis of this compound and its monosodium salt.

Caption: Synthesis pathway of this compound.

Caption: Preparation of this compound Monosodium Salt.

References

- 1. Monosodium 5-sulfoisophthalate | C8H5NaO7S | CID 23670844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound 95 6362-79-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. arveelabs.com [arveelabs.com]

- 6. WO2010099532A2 - Purification of this compound by the use of an acetic acid wash on a crude cake - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN106608844A - Production process of this compound monosodium salt (Na-SIP) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Sulfoisophthalic Acid from Isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-sulfoisophthalic acid from isophthalic acid, a critical process for obtaining a versatile building block in the fields of performance polymers, coordination chemistry, and pharmaceutical sciences. This document details the underlying reaction mechanism, optimized experimental protocols, and key analytical data for the characterization of the final product.

Reaction Overview: Electrophilic Aromatic Sulfonation

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of isophthalic acid. The most common and industrially viable method employs fuming sulfuric acid (oleum) as the sulfonating agent. In this reaction, the electrophile, sulfur trioxide (SO₃) or its protonated form, attacks the aromatic ring of isophthalic acid. The two carboxylic acid groups on the isophthalic acid ring are meta-directing and deactivating. Therefore, the sulfonation occurs at the 5-position, which is meta to both carboxyl groups.

An In-depth Technical Guide to 5-Sulfoisophthalic Acid (CAS 22326-31-4): Experimental Data and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Sulfoisophthalic acid (5-SIPA) is a sulfonated aromatic dicarboxylic acid with the chemical formula C₈H₆O₇S. It is a derivative of isophthalic acid containing a sulfonic acid group, which imparts unique properties such as increased water solubility and strong acidity. These characteristics make it a valuable monomer and additive in the synthesis of various polymers, particularly polyesters and polyamides, and as a component in the formation of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the experimental data and methodologies associated with this compound, focusing on its application in materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₇S | [1] |

| Molecular Weight | 246.19 g/mol | [1] |

| Melting Point | 258 °C | |

| Density | ~1.81 g/cm³ (rough estimate) | |

| Water Solubility | High | |

| Acidity (pKa) | -1.37 ± 0.30 (Predicted) |

Experimental Data and Protocols

This section details experimental procedures and presents key data related to the synthesis and characterization of materials incorporating this compound.

Synthesis of Cationic Dyeable Polyester (B1180765) (CDP)

This compound, often in its salt form (e.g., monosodium salt), is a key monomer for producing cationic dyeable polyesters. The incorporation of the sulfonate group provides dye-receptive sites for cationic dyes.

Experimental Protocol: Synthesis of a Copolyester using this compound Monosodium Salt

This protocol is a generalized procedure based on principles described in the literature for polyester synthesis.

-

Reactor Setup: A 20-liter reactor equipped with a mechanical stirrer, a packed refluxing column, a nitrogen inlet, and a heating source is charged with the reactants.

-

Reactant Charging: The reactor is loaded with a dicarboxylic acid (e.g., terephthalic acid), an alkylene diol (e.g., ethylene (B1197577) glycol), and this compound monosodium salt as the modifying comonomer. The molar ratio of these components will determine the final properties of the polyester.

-

Esterification: The mixture is heated to a temperature range of 240-260 °C under a pressure of up to 4 bars. The reaction is carried out for 2 to 3 hours with continuous stirring under a nitrogen atmosphere to facilitate the removal of water formed during esterification.

-

Polycondensation: After the initial esterification, a polycondensation catalyst (e.g., antimony trioxide or a tin compound) is added. The temperature is gradually increased while the pressure is reduced to create a vacuum. This stage is typically carried out for several hours to increase the molecular weight of the polymer.

-

Product Recovery: Once the desired viscosity is achieved, the molten polymer is extruded, cooled, and pelletized.

Logical Workflow for Cationic Dyeable Polyester Synthesis

References

Solubility of 5-Sulfoisophthalic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Sulfoisophthalic acid, with a primary focus on its monosodium salt, the most commonly referenced form. This document is intended to be a valuable resource for professionals in research, development, and formulation, offering available quantitative data, qualitative solubility information, and a detailed experimental protocol for solubility determination.

Introduction

This compound (SIPA) is an aromatic dicarboxylic acid containing a sulfonic acid group. Its structure, featuring both carboxyl and sulfonyl functionalities, imparts unique properties, including enhanced water solubility, making it a valuable monomer in the synthesis of specialty polymers and a versatile intermediate in various chemical processes. Understanding its solubility in different solvent systems is critical for its application in polymer chemistry, drug development, and materials science. This guide focuses on the solubility of the monosodium salt of this compound, which is the most common commercially available form.

Quantitative Solubility Data

The available quantitative solubility data for this compound predominantly concerns its monosodium salt in water. Information on its solubility in a wide range of organic solvents is limited in publicly accessible literature.

Table 1: Solubility of this compound Monosodium Salt

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 (assumed) | 380 |

Note: The temperature for the water solubility value is not consistently cited across all sources but is often presented in material safety data sheets alongside other physical properties measured at or around room temperature (20°C).

Qualitative Solubility Information

While extensive quantitative data is scarce, qualitative descriptions of the solubility of this compound and its salts in various solvents can be found in technical and patent literature:

-

Water: this compound and its alkali metal salts are known to be highly soluble in water. The presence of the sulfonic acid group significantly contributes to its aqueous solubility.

-

Acetone: Described as a solvent that can dissolve a "significant quantity" of this compound, suggesting it is a viable solvent for this compound.

-

Methanol (B129727): While it may dissolve this compound, it has been reported to react with it to form esters. This reactivity should be a key consideration when using methanol as a solvent.

-

Acetic Acid: Used as a wash solvent during the purification of this compound. This application implies that the compound has a lower solubility in acetic acid compared to water, allowing for the removal of more soluble impurities without significant product loss.

-

Toluene and Heptane: These non-polar solvents are reported to be ineffective in displacing primary impurities during the purification of this compound, which suggests that the compound has very low solubility in such non-polar organic solvents.

-

Ethanol and Dimethylformamide (DMF): The formation of solvates with these solvents has been reported, indicating some degree of interaction and solubility. However, no quantitative data is readily available.

Experimental Protocol: Determination of Solid-Liquid Solubility by Isothermal Saturation Method

The following is a detailed, generalized methodology for determining the solubility of a solid compound like this compound in a liquid solvent. This method, often referred to as the "isothermal shake-flask method," is a widely accepted and reliable technique for generating accurate solubility data.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (or its salt) of known purity

-

Solvent of interest (analytical grade)

-

Thermostatic shaker bath or incubator with precise temperature control (e.g., ± 0.1°C)

-

Sealed, inert sample vials or flasks (e.g., glass with PTFE-lined caps)

-

Analytical balance (± 0.1 mg or better)

-

Syringe filters (e.g., 0.45 µm or 0.22 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or equipment for gravimetric analysis)

Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial. The excess solid is crucial to ensure that saturation is achieved and maintained throughout the experiment.

-

Solvent Addition: Accurately add a known volume or mass of the solvent to the vial.

-

Equilibration: Place the sealed vial in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a predetermined period to allow the system to reach equilibrium. The time required for equilibration can vary significantly depending on the solute-solvent system and should be determined experimentally (typically 24 to 72 hours). To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. Immediately filter the sample through a syringe filter of a suitable pore size into a clean, dry container. This step is critical to remove any undissolved solid particles.

-

Concentration Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method.

-

Gravimetric Method: Accurately weigh a portion of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is obtained. The solubility can then be calculated as the mass of the solute per volume or mass of the solvent.

-

Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration using standard solutions of known concentrations. Measure the absorbance of a diluted aliquot of the saturated solution and determine the concentration from the calibration curve.

-

Chromatographic Method (HPLC): This is often the preferred method due to its high sensitivity and specificity. Develop a suitable HPLC method and create a calibration curve. Analyze a diluted aliquot of the saturated solution to determine the concentration.

-

Data Reporting

Solubility should be reported in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Workflow for Isothermal Solubility Determination.

Caption: Analytical Methods for Concentration Measurement.

Spectroscopic Analysis of 5-Sulfoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Sulfoisophthalic acid (SIPA), a sulfonated aromatic dicarboxylic acid. Due to its utility as a monomer in specialty polymers and as a versatile building block in organic synthesis, a thorough understanding of its structural characterization is essential. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its common salt forms. It is important to note that publicly available, experimentally verified peak lists for this compound are limited. Therefore, the data presented for NMR and IR are representative and based on established chemical shift and absorption frequency principles for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key features are the signals from the aromatic protons and carbons. The data presented here is for the monosodium salt of this compound.

¹H NMR Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.6 | Singlet | 1H | Aromatic H-4 |

| ~8.4 | Singlet | 2H | Aromatic H-2, H-6 |

| ~13.0 | Broad Singlet | 2H | Carboxylic Acid (-COOH) |

¹³C NMR Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carboxylic Acid Carbon (-C OOH) |

| ~148 | Aromatic Carbon (C-5, attached to -SO₃H) |

| ~135 | Aromatic Carbon (C-1, C-3, attached to -COOH) |

| ~131 | Aromatic Carbon (C-4) |

| ~128 | Aromatic Carbon (C-2, C-6) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and sulfonic acid groups. The data below is representative for the potassium salt of this compound.

FTIR Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | S=O stretch (Sulfonic acid) |

| ~1150 | Strong | S=O stretch (Sulfonic acid) |

| ~1040 | Strong | S-O stretch (Sulfonic acid) |

| ~900 | Medium | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The following data is based on predicted values for this compound in various adduct forms.

Mass Spectrometry Data (Predicted) [1]

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 246.99071 |

| [M+Na]⁺ | 268.97265 |

| [M-H]⁻ | 244.97615 |

| [M+NH₄]⁺ | 264.01725 |

| [M+K]⁺ | 284.94659 |

| [M+H-H₂O]⁺ | 228.98069 |

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction of scientific data. The following are representative procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : A solution of 5-10 mg of this compound monosodium salt is prepared in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is added for chemical shift referencing.

-

Instrumentation : The sample is analyzed using a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : A standard proton NMR experiment is performed. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing : The resulting Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed. The spectra are then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation : A small amount of the solid this compound sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used for the analysis.

-

Background Collection : A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

Sample Analysis : The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then baseline corrected and peak positions are identified.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a solvent system compatible with electrospray ionization, such as a mixture of methanol (B129727) and water (e.g., 1:1 v/v), often with the addition of a small amount of a volatile acid (e.g., 0.1% formic acid) or base to promote ionization.

-

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

-

Infusion and Ionization : The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, causing the formation of a fine spray of charged droplets.

-

Mass Analysis : The desolvated ions are guided into the mass analyzer, where their mass-to-charge ratios are measured. The analysis can be performed in either positive or negative ion mode to detect different adducts.

-

Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions. The accurate mass measurements are used to confirm the elemental composition.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound.

References

Thermal Stability and Decomposition of 5-Sulfoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 5-sulfoisophthalic acid and its common salt form. The information is compiled from publicly available safety data and research abstracts, offering insights into the material's behavior under thermal stress. This document is intended to inform researchers and professionals in drug development and other scientific fields where this compound is utilized.

Overview of Thermal Stability

This compound is an aromatic compound containing both carboxylic acid and sulfonic acid functional groups. Its thermal stability is a critical parameter for its application in various industrial and research settings, including as a monomer in polymer synthesis and as a counterion in pharmaceutical formulations. Generally, the compound and its salts are considered stable under standard storage conditions. However, at elevated temperatures, they undergo decomposition.

The thermal stability is significantly influenced by whether the compound is in its free acid form or as a salt. The monosodium salt of this compound, in its solvent-free state, exhibits high thermal stability, with decomposition reported to begin at temperatures up to 315°C.[1] The melting point of the monosodium salt is reported to be in the range of 373-375°C, which is likely close to its decomposition temperature.[2] For comparison, other aromatic sulfonic acids are known to decompose in the temperature range of 200-300°C.

Quantitative Thermal Analysis Data

| Parameter | Value | Compound Form | Notes |

| Decomposition Onset Temperature | Up to 315°C | Monosodium Salt (solvent-free) | Indicates high thermal stability.[1] |

| Melting Point | 373-375°C | Monosodium Salt | Decomposition may occur around this temperature.[2] |

Hazardous Decomposition Products

Upon heating to decomposition, this compound and its salts will break down, releasing several hazardous gaseous products.

| Decomposition Product | Chemical Formula | Compound Form |

| Carbon Monoxide | CO | Free Acid & Salts[2] |

| Carbon Dioxide | CO₂ | Free Acid & Salts[2] |

| Sulfur Oxides | SOₓ | Free Acid & Salts[2][3] |

| Sodium Oxides | Na₂O | Sodium Salts[2][3] |

Proposed Decomposition Pathway

A definitive, step-by-step decomposition mechanism for this compound is not extensively published. However, based on the known chemistry of aromatic sulfonic acids and carboxylic acids, a probable decomposition pathway can be proposed. The decomposition is likely to proceed through two main stages: desulfonation and decarboxylation. The initial and energetically more favorable step is likely the cleavage of the C-S bond, leading to the release of sulfur dioxide. This is followed by the decarboxylation of the resulting isophthalic acid at higher temperatures.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental protocols for the thermal analysis of this compound are not widely published, standard methodologies for organic acids can be applied.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground this compound is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the percentage of mass lost at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to characterize the endothermic and exothermic events associated with the decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Temperature Program: The sample and reference are heated from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change for each thermal event are determined.

Caption: General experimental workflow for the thermal analysis of this compound.

Incompatible Materials and Storage Recommendations

To ensure the stability of this compound, it is crucial to avoid contact with strong oxidizing agents.[2] The material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Conclusion

While detailed experimental data on the thermal decomposition of free this compound is limited in public literature, information on its monosodium salt and related aromatic sulfonic acids provides a strong basis for understanding its thermal behavior. The monosodium salt is thermally stable up to 315°C. The primary decomposition products are oxides of carbon and sulfur. The decomposition likely proceeds via desulfonation followed by decarboxylation. Standard thermal analysis techniques such as TGA and DSC are appropriate for detailed characterization. Proper storage and handling are essential to maintain the integrity of the compound. Further research is warranted to fully elucidate the thermal decomposition kinetics and mechanism of the free acid.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 5-Sulfoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety data for the handling of 5-Sulfoisophthalic acid (CAS No: 22326-31-4) in a laboratory setting. The information herein is intended to support robust safety protocols and informed risk assessments for professionals working with this compound. This document synthesizes available data on its properties, hazards, and handling procedures to ensure a safe research environment.

Core Safety & Physical Data

This compound is a sulfonated aromatic dicarboxylic acid.[1] It is a white to off-white crystalline powder.[2] Due to the presence of both sulfonate and carboxylic acid groups, it is water-soluble.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 22326-31-4 | [3] |

| Molecular Formula | C₈H₆O₇S | [3] |

| Molecular Weight | 246.19 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 249-253 °C | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| pKa | -1.37 ± 0.30 (Predicted) | [4] |

Toxicological Data

Detailed toxicological studies on this compound are not extensively available in the public domain. However, data for its monosodium salt (CAS 6362-79-4) provides some insight into its potential hazards. It is important to handle the acid form with a similar or greater degree of caution.

| Metric | Value | Compound | Source(s) |

| Oral LD50 (Rat) | 6450 mg/kg | This compound, monosodium salt | [5] |

| Draize test (Rabbit, eye) | 20 mg/24H (Moderate) | This compound, monosodium salt | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive and irritant properties.

| Hazard | Classification |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not provided in the source Safety Data Sheets. The Draize test is a standardized method for assessing skin and eye irritation, and the LD50 value is determined through standardized acute oral toxicity studies. For specific methodologies, researchers should refer to relevant OECD or EPA guidelines for chemical safety testing.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8]

-

Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator.[7]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling.[7]

-

Always add acid to water, not the other way around, when preparing solutions to prevent violent spattering.[9]

Storage

-

Store in a cool, dry, well-ventilated area.[10]

-

Keep containers tightly closed.[10]

-

Store at 2-8°C for optimal stability.[6]

-

Incompatible with strong oxidizing agents.[5]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [7] |

| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |

Spills and Leaks

-

Small Spills: Carefully sweep up or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[6]

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains.[6]

Visual Safety Guides

Laboratory Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound in the laboratory.

First-Aid Response to this compound Exposure

Caption: First-aid procedures for different routes of exposure to this compound.

References

- 1. This compound | 22326-31-4 [sigmaaldrich.com]

- 2. This compound Supplier | 22326-31-4 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]

- 3. This compound | CAS#:22326-31-4 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. aablocks.com [aablocks.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. trade-chem.com [trade-chem.com]

Historical development and discovery of 5-Sulfoisophthalic acid

An In-depth Technical Guide on the Historical Development and Discovery of 5-Sulfoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SIPA), a sulfonated aromatic dicarboxylic acid, has become an indispensable monomer in modern polymer chemistry. Its unique trifunctional structure, featuring two carboxylic acid groups and a sulfonic acid group, imparts desirable characteristics such as enhanced hydrophilicity, dye affinity, and thermal stability to a range of polymers. This technical guide provides a comprehensive overview of the historical development of SIPA, from its initial synthesis to the evolution of its production methods and the expansion of its applications. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a thorough resource for professionals in the field.

Discovery and Early Synthesis: A Response to Industrial Needs

The genesis of this compound can be traced back to the mid-20th century, a period marked by rapid advancements in polymer science and the textile industry.[1] The primary impetus for its development was the need to modify synthetic fibers, such as polyesters and polyamides, to improve their dyeability.[1][2]

The foundational method for producing SIPA is the electrophilic aromatic substitution reaction of sulfonating isophthalic acid.[1] Early processes utilized oleum (B3057394) (fuming sulfuric acid) as the sulfonating agent, a potent and effective medium for this conversion.[1] This reaction is typically conducted at high temperatures, ranging from 150 to 260 °C, for several hours to ensure a high degree of conversion.[3][4] While effective, these early batch methods often faced challenges related to controlling the reaction and purifying the final product from the residual sulfuric acid.[4][5]

Evolution of Production Methodologies

As the industrial demand for SIPA grew, particularly for creating cationically dyeable polyester (B1180765) (CDP), research focused on optimizing the synthesis process to improve yield, purity, and efficiency.

Early Batch Process Synthesis

The traditional batch process remains a fundamental method for SIPA production. It involves the direct sulfonation of isophthalic acid followed by neutralization and purification steps.

Experimental Protocol: Laboratory-Scale Batch Sulfonation of Isophthalic Acid

-

Materials: Isophthalic acid, 30% Oleum (H₂SO₄·SO₃), Deionized Water, Acetic Acid, Mercury Catalyst (optional, as cited in historical patents).[4]

-

Procedure:

-

A reaction vessel is charged with 400g of 30% oleum.[6]

-

While maintaining the temperature below 80 °C through external cooling, 207.7g of isophthalic acid is slowly added to the oleum with constant stirring.[6]

-

Once the addition is complete, the reaction mixture is heated to 200-205 °C and held at this temperature for approximately 6 hours to complete the sulfonation.[6]

-

In a separate vessel, 268g of deionized water is cooled to 0-5 °C.[6]

-

The hot sulfonation mixture is cooled to 160-165 °C and then carefully "drowned" by pouring it into the chilled water, causing the crude this compound to precipitate.[6]

-

The resulting slurry is cooled to 25-30 °C to maximize crystallization.[6]

-

The crude product is isolated by filtration through a sintered glass funnel.[6]

-

The filter cake is washed twice with 113.5g of acetic acid to remove residual sulfuric acid and other impurities.[6]

-

The purified product is dried in a vacuum oven to yield solid this compound.[6]

-

Advancements to Continuous Processes

While not extensively detailed in the provided search results, the evolution towards continuous processes in chemical manufacturing is a standard progression for high-volume chemicals. Such processes would involve continuously feeding isophthalic acid and a sulfonating agent (like sulfur trioxide) into a reactor with a controlled residence time, offering better heat management, consistent product quality, and higher throughput compared to batch methods.[5] The use of sulfur trioxide, while more difficult to handle, can lead to higher yields and less sulfuric acid waste.[4][5]

Key Applications and Industrial Significance

The commercial importance of SIPA and its salts (e.g., sodium, lithium) surged with the development of dyeable synthetic fibers.[1][7]

-

Polymer Modification: The primary application is as a comonomer in the production of polyesters (like PET) and polyamides (Nylon 6, Nylon 66).[1][2][7] The incorporation of the ionic sulfonate group provides dyeing sites for cationic (basic) dyes, resulting in fibers with vibrant, long-lasting colors and improved colorfastness.[2][5]

-

Water-Dispersible Resins: The hydrophilic nature of the sulfonate group is leveraged to create water-soluble or water-dispersible polyester resins.[7] These find use in coatings, adhesives, sizing agents for synthetic yarns, and specialty inks.[7][8]

-

Other Applications: SIPA and its derivatives are also used as intermediates for medicines and pesticides, surfactants in detergents, and in the formulation of photographic film coatings.[5][8] More recent research has explored its use in creating metal-organic frameworks (MOFs) for gas storage and separation.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and its common sodium salt.

| Property | Value |

| Chemical Formula | C₈H₆O₇S |

| Molecular Weight | 246.19 g/mol [1] |

| Appearance | White crystalline powder[2] |

| Solubility | Soluble in water[1] |

| Table 1: Physical and Chemical Properties of this compound |

| Property | Value |

| Chemical Formula | C₈H₅NaO₇S (Monosodium Salt)[7] |

| Molecular Weight | 268.18 g/mol [9] |

| CAS Number | 6362-79-4[2][9] |

| Acid Value | 418 - 423 mg KOH/g[10] |

| Table 2: Properties of this compound Monosodium Salt |

| Parameter | Batch Process (Oleum Sulfonation) |

| Reaction Temperature | 150 - 220 °C[1][3] |

| Reaction Time | 5 - 10 hours[3] |

| Typical Yield | ~89% (with filtrate recycle)[6] |

| Key Reagents | Isophthalic Acid, Fuming Sulfuric Acid[3] |

| Table 3: Typical Synthesis Parameters |

Visualizing Key Processes and Relationships

Caption: Workflow for the batch synthesis of this compound.

Caption: Logical pathway for producing cationically dyeable polyester using SIPA.

Conclusion

The historical trajectory of this compound from a laboratory curiosity to an industrial chemical staple illustrates a classic example of targeted chemical innovation. Driven by the practical needs of the polymer and textile industries, its development has enabled the creation of materials with significantly enhanced properties. The refinement of its synthesis from early, harsh batch processes to more controlled methods has been critical to its widespread adoption. Today, SIPA remains a key building block, and ongoing research into its use in advanced materials like MOFs suggests that its utility will continue to expand, cementing its role as a versatile and valuable specialty chemical.

References

- 1. Buy this compound | 22326-31-4 [smolecule.com]

- 2. This compound Monosodium Salt Manufacturer & Suppliers |ELRASA-NaSIPA - Elchemy [elchemy.com]

- 3. Page loading... [guidechem.com]

- 4. US3135787A - Process for producing pure sodium salts of 5-sulfo-isophthalic acid and 2-sulfoterephthalic acid - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. WO2013025784A2 - Salts of this compound and method of making same - Google Patents [patents.google.com]

- 7. 5-Sodiosulphoisophthalic Acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 8. arveelabs.com [arveelabs.com]

- 9. 5-磺酸基间苯二甲酸 钠盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound Sodium Salt - High Quality, Best Price Available [marutichemicalsco.com]

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using 5-Sulfoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of modified polyesters using 5-Sulfoisophthalic acid (SIPA) or its derivatives as a comonomer. The incorporation of SIPA introduces sulfonate groups into the polyester (B1180765) backbone, significantly enhancing properties such as dyeability with cationic dyes, hydrophilicity, and water dispersibility. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction

Standard polyethylene (B3416737) terephthalate (B1205515) (PET) is a hydrophobic polymer with a highly crystalline structure, making it difficult to dye without high temperatures, high pressures, or the use of carriers. Chemical modification by incorporating a third monomer, such as this compound (SIPA) or its monosodium salt (5-SSIPA), is a widely adopted method to overcome these limitations. The sulfonate groups introduced by SIPA act as anionic sites that facilitate strong ionic interactions with cationic dyes, allowing for dyeing at atmospheric pressure with vibrant and lasting colors.[1][2][3] Furthermore, the presence of these ionic groups disrupts the regularity of the polymer chain, leading to reduced crystallinity and a lower glass transition temperature, which further improves dye diffusion into the fiber.[1][2] This modification also enhances the hydrophilicity and antistatic properties of the polyester.

The synthesis of these copolyesters is typically carried out via a two-stage melt polycondensation process: an initial esterification or transesterification stage followed by a polycondensation stage under high vacuum and elevated temperatures.[4][5]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of cationic dyeable polyester (CDPET) using this compound monosodium salt (5-SSIPA).

Materials:

-

Purified Terephthalic Acid (PTA)

-

Ethylene (B1197577) Glycol (EG)

-

This compound monosodium salt (5-SSIPA) or Dimethyl-5-Sulfoisophthalate sodium salt (DMSIP)

-

Catalyst: Antimony Trioxide (Sb₂O₃) or a titanate-based catalyst (e.g., Tetrabutyl titanate)[6][7]

-

Stabilizer: Triphenyl phosphite (B83602) or other suitable antioxidant[6]

-

Nitrogen (N₂) gas, high purity

-

Methanol (for cleaning)

-

Distilled water (for cleaning)

Equipment:

-

High-pressure reaction kettle equipped with a mechanical stirrer, heating mantle, temperature controller, condenser, and vacuum port.

-

Vacuum pump capable of reaching high vacuum (<1 Torr).

-

Glassware for precursor preparation and product collection.

-

Drying oven.

Pre-treatment of Reactants:

-

Dry the Purified Terephthalic Acid (PTA) and this compound monosodium salt (5-SSIPA) in a vacuum oven at 120-140°C for at least 4 hours to remove any residual moisture.

-

Ensure the Ethylene Glycol (EG) is of high purity and has a low water content.

Synthesis Procedure: Two-Stage Melt Polycondensation

Stage 1: Esterification

-

Charge the reaction kettle with Purified Terephthalic Acid (PTA), Ethylene Glycol (EG), and the desired molar percentage of this compound monosodium salt (5-SSIPA). A typical molar ratio of EG to total diacid (PTA + 5-SSIPA) is between 1.1:1 and 1.5:1.[6]

-

Add the catalyst (e.g., Antimony Trioxide, typically 0.03-0.05% by weight of the total monomers) and stabilizer (e.g., Triphenyl phosphite, typically 0.01-0.05% by weight).[6]

-

Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

-

Begin stirring and gradually heat the mixture to a temperature of 240-265°C.[6]

-

Maintain this temperature for approximately 4 hours, or until the theoretical amount of water of reaction has been collected in the condenser.[6] During this stage, the pressure is typically kept at or slightly above atmospheric pressure to facilitate the removal of water vapor.

-

The completion of the esterification stage results in the formation of a low molecular weight prepolymer, primarily bis(2-hydroxyethyl) terephthalate (BHET) and its sulfonated analogue.

Stage 2: Polycondensation

-

After the esterification is complete, gradually increase the temperature of the reaction mixture to 270-290°C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This step is critical for removing the excess ethylene glycol and driving the polymerization reaction forward to achieve a high molecular weight polymer.

-

Continue the polycondensation reaction under high vacuum and elevated temperature for 2-4 hours. The reaction progress can be monitored by the viscosity of the melt, which can be inferred from the torque on the stirrer motor.

-

Once the desired viscosity is achieved, stop the reaction by breaking the vacuum with nitrogen gas and cooling the reactor.

-

Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

-

The resulting polymer strand can then be pelletized into chips for further processing and analysis.

Post-Synthesis Processing:

The synthesized polyester chips can be subjected to solid-state polymerization (SSP) to further increase their molecular weight and intrinsic viscosity. This is typically done by heating the chips under a vacuum or a flow of inert gas at a temperature below their melting point (e.g., 200-230°C) for several hours.[8]

Data Presentation

The amount of 5-SSIPA incorporated into the polyester has a significant impact on its properties. The following tables summarize the expected trends and some reported quantitative data.

Table 1: Influence of 5-SSIPA Content on Polyester Properties

| 5-SSIPA (mol% relative to total diacid) | Intrinsic Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Cationic Dyeability |

| 0 | ~0.6-0.8 | ~75-80 | ~250-260 | Poor |

| 0.5 | ~0.30[6] | Decreases | Decreases | Moderate |

| 1.5 | ~0.25[6] | Decreases | Decreases | Good |

| 3.0 | ~0.22[6] | Decreases | Decreases | Excellent |

Note: The intrinsic viscosity values are indicative and can be influenced by reaction conditions. The trend of decreasing viscosity with increasing 5-SSIPA content is often observed due to the disruptive effect of the ionic groups on the polymer chain regularity.

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of polyester modified with this compound.

Caption: Chemical pathway of CDPET synthesis.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. textilelearner.net [textilelearner.net]

- 3. nbinno.com [nbinno.com]

- 4. Silver formation [archive.nptel.ac.in]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. CN113583226A - Preparation method of cationic dye dyeable polyester, polyester and intrinsic viscosity test method thereof - Google Patents [patents.google.com]

- 7. dkatalyst.com [dkatalyst.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Sulfoisophthalic Acid as a Monomer for Water-Soluble Polymers

Introduction

5-Sulfoisophthalic acid (SIPA) and its salts, most commonly the monosodium salt (NaSIPA), are aromatic dicarboxylic acids containing a sulfonic acid group.[1][2][3] This unique trifunctional structure makes SIPA an invaluable monomer in polymer chemistry. Its incorporation into polymer backbones, such as those of polyesters and polyamides, introduces strong ionic groups that significantly enhance hydrophilicity and water solubility or dispersibility.[1][2][3] While traditionally used in the textile industry to improve the dyeability of fibers, the functionalities imparted by SIPA are increasingly being leveraged in advanced applications, including the development of sophisticated polymer systems for drug delivery and biomedical engineering.[1][3][4][5]

The presence of the sulfonate group (-SO₃⁻) disrupts the crystalline structure of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), rendering them more amorphous and allowing for water interaction. This enables the formation of stable aqueous dispersions of polyester (B1180765) nanoparticles, which are of significant interest as carriers for therapeutic agents. These nanoparticles can encapsulate hydrophobic drugs, improving their bioavailability and enabling targeted delivery.

Key Applications in Research and Drug Development

The integration of SIPA into polymer architectures opens up a range of possibilities for biomedical applications:

-

Water-Soluble Polymer-Drug Conjugates: The carboxylic acid and sulfonate groups provide reactive sites for conjugating drugs, targeting ligands, and imaging agents.

-

Formation of Biodegradable Nanoparticles: SIPA-containing copolyesters can self-assemble in aqueous media or be formulated into nanoparticles using techniques like nanoprecipitation. These nanoparticles are promising vehicles for controlled drug delivery.[6]

-

Theranostic Systems: The anionic nature of the sulfonate groups allows for the efficient encapsulation of cationic drugs or imaging agents, creating integrated systems for simultaneous therapy and diagnostics.[7]

-

Surface Modification of Biomaterials: The hydrophilic nature of SIPA can be used to modify the surface of medical devices and implants to improve biocompatibility and reduce biofouling.

Experimental Protocols

Protocol 1: Synthesis of a Water-Dispersible Sulfonated Copolyester

This protocol describes the synthesis of a cationic dyeable polyester (CDP), a copolyester of PET modified with this compound monosodium salt (NaSIPA), via a two-step melt polymerization process (esterification and polycondensation).[8]

Materials:

-

Terephthalic acid (PTA)

-

Ethylene (B1197577) glycol (EG)

-

This compound monosodium salt (NaSIPA)

-

Antimony trioxide (catalyst)

-

Triphenyl phosphate (B84403) (thermal stabilizer)

-

Nitrogen (N₂) gas supply

Equipment:

-

High-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum system.

-

Heating mantle with temperature controller.

-

Vacuum pump.

Procedure:

-

Charging the Reactor: Charge the polymerization reactor with terephthalic acid (PTA), ethylene glycol (EG) in a molar ratio of 1:1.4, this compound monosodium salt (NaSIPA) at 3 mol% relative to PTA, antimony trioxide (0.03 wt% of total diacids), and triphenyl phosphate (0.02 wt% of total diacids).

-

Esterification:

-

Purge the reactor with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Begin stirring and gradually heat the reactor to 255°C under a nitrogen pressure of 3-4 bar.[8]

-

Water will be generated as a byproduct of the esterification reaction and should be continuously removed and collected via the condenser.

-

Maintain these conditions for approximately 2-3 hours, or until the theoretical amount of water has been collected, indicating the completion of the esterification stage.

-

-

Polycondensation:

-

Increase the temperature of the reactor to 275-280°C.[8]

-

Gradually reduce the pressure inside the reactor to below 200 Pa over a period of 30-40 minutes to remove excess ethylene glycol.[8]

-

Continue the polycondensation reaction under high vacuum and at high temperature for another 2-3 hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt, observed through the torque on the mechanical stirrer.

-

Once the desired viscosity is achieved, stop the reaction by breaking the vacuum with nitrogen gas.

-

-

Extrusion and Quenching:

-

Extrude the molten polymer from the bottom of the reactor as a strand into a cold water bath to quench it rapidly.

-

Pelletize the solidified polymer strand for storage and further characterization.

-

Protocol 2: Preparation of Copolyester Nanoparticles via Nanoprecipitation

This protocol describes the formation of nanoparticles from the synthesized sulfonated copolyester for potential drug encapsulation.

Materials:

-

Synthesized sulfonated copolyester

-

Tetrahydrofuran (THF), analytical grade

-

Deionized water

-

Hydrophobic drug of interest (e.g., Paclitaxel) - optional, for drug loading

-

Magnetic stirrer and stir bar

-

Syringe pump

Equipment:

-

Glass vials

-

Rotary evaporator

-

Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

-

Polymer Dissolution: Dissolve 50 mg of the dried sulfonated copolyester in 5 mL of THF to create a 10 mg/mL organic solution. If loading a drug, dissolve the desired amount of the hydrophobic drug in this organic phase as well.

-

Nanoprecipitation:

-

Place 10 mL of deionized water in a glass vial and stir vigorously with a magnetic stir bar.

-

Using a syringe pump for a controlled addition rate, add the polymer/THF solution dropwise (e.g., at a rate of 0.5 mL/min) to the stirring deionized water.

-

A milky-white suspension should form immediately as the polymer precipitates into nanoparticles upon solvent displacement.

-

-

Solvent Evaporation:

-

Leave the nanoparticle suspension stirring in a fume hood overnight to allow for the slow evaporation of THF.

-

Alternatively, for faster removal, use a rotary evaporator at reduced pressure and a slightly elevated temperature (e.g., 35-40°C).

-

-

Purification and Storage:

-

The resulting aqueous suspension of nanoparticles can be used directly or purified further by centrifugation to remove any non-encapsulated drug.

-

Store the nanoparticle suspension at 4°C.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles using a Dynamic Light Scattering (DLS) instrument.

-

Quantitative Data and Characterization

The incorporation of SIPA significantly alters the properties of the resulting copolyester. The table below summarizes typical characterization data for a PET copolyester modified with varying amounts of NaSIPA.

| Property | PET (0 mol% SIPA) | CDP (1.5 mol% SIPA) | CDP (3.0 mol% SIPA) |

| Inherent Viscosity (dL/g) | 0.65 | 0.62 | 0.59 |

| Glass Transition Temp. (Tg), °C | ~80 | ~78 | ~75 |

| Melting Temperature (Tm), °C | ~255 | ~245 | ~238 |

| Crystallization Temp. (Tc), °C | ~195 | ~180 | ~172 |

| Water Contact Angle | ~82° | ~70° | ~61° |

| Water Dispersibility | Insoluble | Forms stable dispersion | Forms stable dispersion |

| Nanoparticle Size (DLS) | N/A | 100 - 200 nm | 80 - 150 nm |

| Zeta Potential (pH 7) | N/A | -35 to -50 mV | -40 to -60 mV |

Data are representative values compiled from typical results in the literature, including sources like[8]. Actual values will vary based on precise synthesis conditions and molecular weight.

Visualized Workflows and Relationships